molecular formula C7H4ClF2NO2 B1484794 5-Chloro-4-(difluoromethoxy)picolinaldehyde CAS No. 1807265-74-2

5-Chloro-4-(difluoromethoxy)picolinaldehyde

Cat. No. B1484794
M. Wt: 207.56 g/mol
InChI Key: SOZGAZIUXJCKRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(difluoromethoxy)picolinaldehyde is an organic compound with the chemical formula C~7~H~4~ClF~2~NO~2~ . It is of interest in scientific research and industry due to its unique properties and potential applications .

Scientific Research Applications

Analytical Reagent Applications

Picolinaldehyde derivatives, including those with halogen substitutions, have been explored for their potential as analytical reagents. For instance, heterocyclic azomethine compounds, including picolinaldehyde derivatives, show promise due to their ability to form strongly colored chelates with metal ions, which can be utilized in spectrophotometric analyses (Otomo & Kodama, 1973).

Studies on Hydrogen Bonding and Tautomerism

Research has explored the stabilization of enol forms by strong hydrogen bonding and zwitterion-assisted interconversion in picolinaldehyde derivatives. These studies help in understanding the keto-enol tautomerism and the role of solvent and temperature in stabilizing different tautomers, which is crucial for designing compounds with desired reactivity and properties (Sigalov et al., 2010).

Synthesis of Novel Compounds

The ability of picolinaldehyde derivatives to undergo various reactions has been harnessed in the synthesis of novel compounds, including merocyanine dyes with imide functional groups. These compounds exhibit unique properties like triple hydrogen bonding to melamine receptors, highlighting their potential in developing new materials with specific optical properties (Würthner & Yao, 2003).

Selective Metal Ion Detection

Picolinaldehyde derivatives have been utilized for the selective determination of metal ions, such as cobalt, in complex samples. These compounds can form colored complexes with specific metal ions, enabling their use in selective detection methods, which are beneficial in analytical chemistry and environmental monitoring (Ariza, Pavón, & Pino, 1976).

Herbicide Development

Research has demonstrated the utility of picolinaldehyde derivatives in the synthesis of fluoropicolinate herbicides, providing a method for creating potent agricultural chemicals. This work illustrates the application of such derivatives in developing new herbicide molecules with potentially enhanced efficacy and specificity (Johnson et al., 2015).

properties

IUPAC Name

5-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-2-11-4(3-12)1-6(5)13-7(9)10/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZGAZIUXJCKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1OC(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(difluoromethoxy)picolinaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-(difluoromethoxy)picolinaldehyde
Reactant of Route 2
5-Chloro-4-(difluoromethoxy)picolinaldehyde
Reactant of Route 3
Reactant of Route 3
5-Chloro-4-(difluoromethoxy)picolinaldehyde
Reactant of Route 4
Reactant of Route 4
5-Chloro-4-(difluoromethoxy)picolinaldehyde
Reactant of Route 5
Reactant of Route 5
5-Chloro-4-(difluoromethoxy)picolinaldehyde
Reactant of Route 6
5-Chloro-4-(difluoromethoxy)picolinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.